Trimethyltin Chloride Outperforms Tributyltin Chloride in Catalytic Stille Coupling Efficiency
In a catalytic Stille coupling protocol using only 5 mol% of the tin reagent, trimethyltin chloride (Me3SnCl) exhibited significantly superior performance compared to tributyltin chloride (Bu3SnCl) [1]. The study noted that while the exact quantitative yield difference was not a primary focus, the performance was described as 'significantly better', a critical factor when minimizing tin byproduct contamination is a key process requirement [1].
| Evidence Dimension | Catalytic Efficiency in Stille Coupling |
|---|---|
| Target Compound Data | Performed 'significantly better' in a 5 mol% catalytic cycle |
| Comparator Or Baseline | Tributyltin chloride (Bu3SnCl) |
| Quantified Difference | Performance advantage described as 'significantly better', not numerically quantified in the source. |
| Conditions | 5 mol% tin reagent loading, in situ reduction and hydrostannylation followed by palladium-catalyzed coupling [1]. |
Why This Matters
This performance difference directly influences the selection of trimethyltin chloride for catalytic Stille couplings, where maximizing yield and minimizing toxic tin waste are paramount for both economic and environmental reasons.
- [1] Ellames, G. J. et al. New and efficient synthesis of solid-supported organotin reagents and their use in organic synthesis. Journal of Organometallic Chemistry, 2005, 690, 5605–5613. View Source
